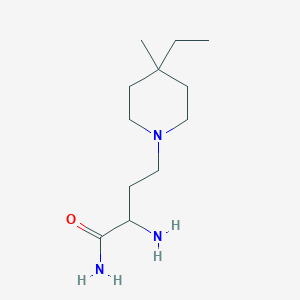

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide

Description

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide is a butanamide derivative featuring a 2-amino group and a substituted piperidine ring at position 4 of the butanamide backbone. The piperidine moiety is modified with both ethyl and methyl groups at its 4-position, distinguishing it from simpler piperidine derivatives.

Properties

Molecular Formula |

C12H25N3O |

|---|---|

Molecular Weight |

227.35 g/mol |

IUPAC Name |

2-amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide |

InChI |

InChI=1S/C12H25N3O/c1-3-12(2)5-8-15(9-6-12)7-4-10(13)11(14)16/h10H,3-9,13H2,1-2H3,(H2,14,16) |

InChI Key |

JBTZDKGCDNAXNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)CCC(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-4-methylpyridine Intermediate

A crucial intermediate in the preparation of related compounds is 2-amino-4-methylpyridine , which can be synthesized industrially via a novel method involving ring expansion and hydroxychlorination reactions starting from ethyl 2-(4-methylfuran) formate .

- Dissolving ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).

- Adding a water removing agent (e.g., ammonium chloride) and formamide.

- Introducing ammonia gas and refluxing for 24 hours.

- Acidifying the reaction mixture to pH 2 with dilute hydrochloric acid.

- Sequential extraction with ethyl acetate and diethyl ether to isolate 2-amino-3-hydroxy-4-methylpyridine.

- Conversion of the hydroxy intermediate to 2-amino-3-chloro-4-methylpyridine using phosphorus trichloride in dichloroethane under reflux.

- Final conversion to 2-amino-4-methylpyridine by reaction with benzoic acid and copper powder at 150 °C.

This method avoids difficult-to-separate byproducts and improves yield and purity. Purification involves acid-base extraction and organic solvent washing, with pH carefully controlled during isolation.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 2-(4-methylfuran) formate, DMF, NH3, reflux 24h | 2-amino-3-hydroxy-4-methylpyridine | ~72 |

| 2 | Phosphorus trichloride, dichloroethane, reflux 6h | 2-amino-3-chloro-4-methylpyridine | ~92 |

| 3 | Benzoic acid, copper powder, 150 °C, 1h | 2-amino-4-methylpyridine | Crude product |

Attachment of Piperidine Moiety

The incorporation of the 4-ethyl-4-methylpiperidin-1-yl group onto the butanamide backbone typically involves nucleophilic substitution or amide bond formation reactions.

- The piperidine nitrogen acts as a nucleophile, reacting with an activated butanamide derivative (e.g., acyl chloride or ester).

- Activation of the carboxylic acid group to acyl chloride is commonly achieved using reagents like thionyl chloride or phosphorus trichloride.

- The amide bond formation proceeds under mild conditions with base (e.g., triethylamine) to neutralize HCl formed.

An analogous method reported for similar amides involves:

- Conversion of a carboxylic acid intermediate to acyl chloride using thionyl chloride.

- Reaction of the acyl chloride with the piperidine derivative in an aprotic solvent like tetrahydrofuran (THF).

- Stirring at room temperature for extended periods (e.g., 15 hours) to complete the reaction.

- Filtration to remove salts and purification by crystallization or extraction.

Final Amide Formation and Purification

The final step is the formation of the butanamide linkage bearing the amino and piperidine substituents.

- The amino group at position 2 can be introduced or protected/deprotected as needed.

- The butanamide is formed by coupling the amino-substituted butanoic acid derivative with the piperidine moiety.

- Purification involves solvent extraction, pH adjustments, and filtration.

- Use of decolorizing agents such as activated carbon or acid clay can remove impurities.

- Final drying under vacuum yields the pure compound.

Summary Table of Preparation Method Components

| Component | Reagents/Conditions | Notes |

|---|---|---|

| 2-Amino-4-methylpyridine synthesis | Ethyl 2-(4-methylfuran) formate, DMF, NH3, PCl3, benzoic acid, copper powder | Multi-step ring expansion, hydroxychlorination, and substitution |

| Piperidine attachment | Piperidine derivative, acyl chloride, base (triethylamine), THF | Acyl chloride formation and nucleophilic substitution |

| Purification | Acid-base extraction, organic solvents (ethyl acetate, diethyl ether), activated carbon | Control pH 2-3 for acid extraction, pH 8-9 for base precipitation |

Research Discoveries and Advantages

- The described synthetic route for 2-amino-4-methylpyridine avoids formation of difficult byproducts such as 2,6-diamino-4-methylpyridine, improving purity and yield.

- Use of water removing agents accelerates ring expansion and improves reaction efficiency.

- The acyl chloride method for amide bond formation facilitates easy separation of products from reaction media.

- Careful pH control during purification allows selective precipitation and removal of impurities.

- Decolorizing agents enhance product purity by removing colored impurities.

Chemical Reactions Analysis

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related butanamide derivatives, focusing on molecular properties, substituents, and inferred pharmacological characteristics.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Structural and Functional Group Analysis

Piperidine-Substituted Butanamides

- The dual alkyl groups may stabilize receptor interactions through hydrophobic effects .

- Analog (): The methyl(1-methylpiperidin-4-yl)amino group lacks the ethyl substitution, reducing steric hindrance. This may result in lower binding affinity to hydrophobic targets compared to the target compound .

Non-Piperidine Butanamides

- Methioninamide () : The methylthio group at position 4 replaces the piperidine ring, drastically reducing molecular weight and complexity. The sulfur atom may participate in redox reactions or serve as a hydrogen bond acceptor, influencing metabolic stability .

- However, the absence of an amino group at position 2 alters the compound’s electronic profile .

Pharmacological Inferences

CNS Activity : Piperidine derivatives often target neurotransmitter receptors (e.g., sigma, opioid). The target compound’s substituted piperidine may enhance selectivity for CNS receptors compared to Methioninamide, which lacks this motif .

Metabolism : The thioether in Methioninamide may undergo oxidation to sulfoxide/sulfone metabolites, whereas the target compound’s piperidine group could undergo N-dealkylation or hydroxylation .

Solubility and Bioavailability : The hydrochloride salt of Methioninamide () demonstrates improved aqueous solubility, a strategy applicable to the target compound if synthesized as a salt .

Biological Activity

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide, a compound belonging to the class of piperidine derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide is characterized by a piperidine ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 263.33 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide |

| CAS Number | Not available |

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Nitric Oxide Production : The compound has been shown to enhance the production of nitric oxide (NO), which plays a crucial role in various physiological processes, including vasodilation and immune response modulation .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially through the modulation of inflammatory pathways and direct action on microbial membranes .

- Neuroprotective Effects : Some studies indicate that derivatives of piperidine compounds can exhibit neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells .

The biological activity of 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide is primarily attributed to its interaction with various biological targets:

- Cyclic GMP Pathway : By increasing NO levels, this compound may enhance cyclic guanosine monophosphate (cGMP) signaling, which is involved in numerous cellular processes including smooth muscle relaxation and neurotransmission .

- Inflammatory Mediators : The compound may influence the synthesis of pro-inflammatory cytokines such as IL6 and IL8, which are critical in the inflammatory response .

Case Studies

Several studies have investigated the effects of this compound and its derivatives:

- In Vitro Studies : An in vitro study demonstrated that treatment with 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide resulted in increased NO production in macrophages, leading to enhanced bactericidal activity against certain pathogens .

- Animal Models : In animal models, administration of this compound showed promising results in reducing inflammation and improving outcomes in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Toxicology Studies : Toxicological assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses, making it a candidate for further development .

Q & A

Q. What ethical frameworks apply when studying this compound’s potential neuropharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.